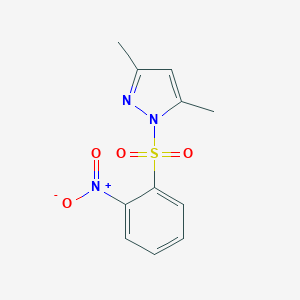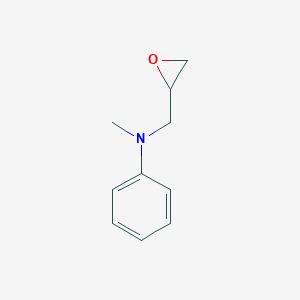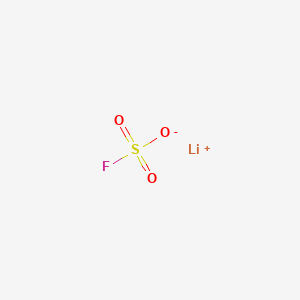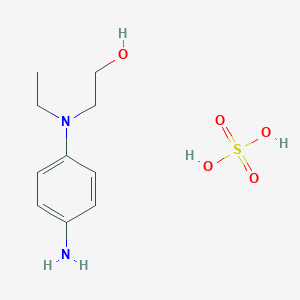
2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate
説明
2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate, commonly known as AEAE, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as amphiphiles, which are molecules that have both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. AEAE has been extensively studied for its ability to form micelles, which are spherical aggregates of molecules that form in aqueous solutions.
作用機序
The mechanism of action of AEAE is not fully understood, but it is believed to involve the formation of micelles in aqueous solutions. The hydrophobic regions of the molecules come together to form the core of the micelle, while the hydrophilic regions form the outer shell. This allows the micelle to encapsulate hydrophobic molecules such as drugs or imaging agents and deliver them to specific sites in the body.
生化学的および生理学的効果
AEAE has been found to have minimal toxicity and is generally well tolerated in vivo. It has been shown to have low immunogenicity, meaning that it does not provoke an immune response in the body. AEAE has also been found to be biodegradable, meaning that it can be broken down into harmless byproducts by the body.
実験室実験の利点と制限
One of the main advantages of AEAE is its ability to form micelles, which can be used to encapsulate drugs or other molecules and deliver them to specific sites in the body. This makes it a valuable tool for drug delivery and gene therapy. However, one limitation of AEAE is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.
将来の方向性
There are many potential future directions for research involving AEAE. One area of focus is the development of new drug delivery systems that use AEAE micelles to deliver drugs to specific sites in the body. Another area of interest is the use of AEAE in gene therapy, where it could be used to deliver therapeutic genes to cells. In addition, there is ongoing research into the use of AEAE in imaging techniques such as MRI and CT, where it could be used to enhance contrast and improve image quality.
合成法
AEAE can be synthesized by a number of different methods, including the reaction of 4-nitrophenyl ethylamine with ethylene oxide, followed by reduction of the resulting nitro compound. Another method involves the reaction of 4-chloroaniline with ethylene oxide, followed by reduction of the resulting chloro compound. The final product is obtained by sulfation of the amine group with sulfuric acid.
科学的研究の応用
AEAE has a wide range of applications in scientific research, including drug delivery, gene therapy, and imaging. It is particularly useful in the field of nanotechnology, where it is used to form micelles that can encapsulate drugs or other molecules and deliver them to specific sites in the body. AEAE is also used in the field of gene therapy, where it can be used to deliver therapeutic genes to cells. In addition, AEAE is used in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) to enhance contrast.
特性
IUPAC Name |
2-(4-amino-N-ethylanilino)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H2O4S/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJALVWKFPQZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25646-78-0 | |
| Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25646-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate | |
CAS RN |
4327-84-8, 14623-68-8 | |
| Record name | N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4327-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14623-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-amino-N-ethylanilino)ethanol sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



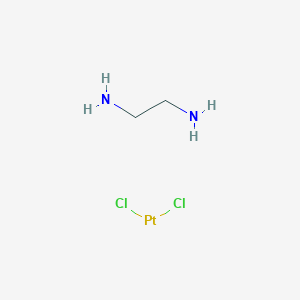

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)



